

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7.5 NHS ester**

Cat. No.: **B15553915**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of **Sulfo-Cy7.5 NHS ester**, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This document outlines its key spectral characteristics, provides detailed experimental protocols for their determination, and illustrates the experimental workflow for robust and reproducible measurements.

Core Spectral Properties of Sulfo-Cy7.5 NHS Ester

Sulfo-Cy7.5 NHS ester is a water-soluble, amine-reactive fluorescent dye that exhibits strong absorption and emission in the near-infrared spectrum.^{[1][2]} Its spectral characteristics are similar to indocyanine green (ICG), a dye approved for human use.^{[1][3]} However, Sulfo-Cy7.5 possesses a trimethylene bridge that enhances its quantum yield compared to ICG.^[4] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient covalent labeling of primary amines on proteins, peptides, and other biomolecules.^{[4][5]} This makes it an invaluable tool for *in vivo* imaging and other fluorescence-based assays.

The key spectral properties of **Sulfo-Cy7.5 NHS ester** are summarized in the table below, providing a consolidated reference for researchers.

Spectral Property	Value	Unit
Excitation Maximum (λ_{ex})	778	nm
Emission Maximum (λ_{em})	797	nm
Molar Extinction Coefficient (ϵ)	222,000	M-1cm-1
Fluorescence Quantum Yield (Φ)	0.21	-

Note: The exact spectral properties may vary slightly depending on the solvent and local environment.

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of **Sulfo-Cy7.5 NHS ester** is critical for its effective use. The following protocols describe standard methodologies for measuring its absorbance spectrum, molar extinction coefficient, and fluorescence emission spectrum.

Determination of Absorbance Spectrum and Molar Extinction Coefficient

The absorbance spectrum reveals the wavelengths of light the dye absorbs most efficiently. The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **Sulfo-Cy7.5 NHS ester** in a suitable solvent such as water, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), where it has good solubility.[\[4\]](#) [\[5\]](#)
 - Create a series of dilutions from the stock solution with known concentrations. The concentration range should be chosen to ensure that the absorbance values fall within the

linear range of the spectrophotometer (typically 0.1 to 1.0).

- Absorbance Measurement:

- Use a UV-Vis spectrophotometer to measure the absorbance of each dilution across a relevant wavelength range (e.g., 600-900 nm).
- Use the same solvent as a blank to zero the spectrophotometer before each measurement.
- Identify the wavelength of maximum absorbance (λ_{max}), which corresponds to the excitation maximum (λ_{ex}).

- Calculation of Molar Extinction Coefficient:

- According to the Beer-Lambert law, absorbance (A) is directly proportional to the molar concentration (c) and the path length of the cuvette (l): $A = \epsilon cl$.
- Plot a graph of absorbance at λ_{max} versus concentration.
- The slope of the resulting linear fit will be the molar extinction coefficient (ϵ) when the path length is 1 cm.

Determination of Fluorescence Emission Spectrum

The fluorescence emission spectrum shows the wavelengths of light emitted by the dye after excitation.

Methodology:

- Sample Preparation:

- Prepare a dilute solution of **Sulfo-Cy7.5 NHS ester** in an appropriate solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

- Fluorescence Measurement:

- Use a spectrofluorometer for the measurement.
- Set the excitation wavelength to the determined absorbance maximum ($\lambda_{\text{ex}} = 778 \text{ nm}$).
- Scan the emission spectrum across a suitable wavelength range (e.g., 780-900 nm).
- The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_{em}).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the spectral properties of **Sulfo-Cy7.5 NHS ester**.

Caption: Experimental workflow for determining the spectral properties of **Sulfo-Cy7.5 NHS ester**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Absorbance and Fluorescence Measurements Using an Inlaid Microfluidic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide to its Spectral Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553915#sulfo-cy7-5-nhs-ester-spectral-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com